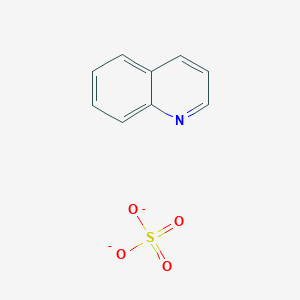

Quinoline;sulfate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H7NO4S-2 |

|---|---|

分子量 |

225.22 g/mol |

IUPAC名 |

quinoline;sulfate |

InChI |

InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/p-2 |

InChIキー |

WSZKUEZEYFNPID-UHFFFAOYSA-L |

正規SMILES |

C1=CC=C2C(=C1)C=CC=N2.[O-]S(=O)(=O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Quinoline Sulfate and its Derivatives

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of quinoline (B57606) sulfate (B86663) and the related, biologically active compound, 8-hydroxyquinoline (B1678124) sulfate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and potential applications of these compounds.

Chemical Structure and Identification

Quinoline sulfate exists in a few distinct forms, primarily as the simple salt of quinoline and sulfuric acid, and as the sulfate salt of its hydroxylated derivative, 8-hydroxyquinoline. It is crucial to distinguish between these compounds as their properties and applications differ significantly.

Quinoline Sulfate is the salt formed from the reaction of the weak base quinoline with sulfuric acid. Depending on the stoichiometry, it can exist as quinoline bisulfate (1:1) or quinoline sulfate.

8-Hydroxyquinoline Sulfate is the sulfate salt of 8-hydroxyquinoline, a chelating agent with a range of biological activities.

The chemical structures of these compounds are presented below.

Physicochemical Properties

The physical and chemical properties of quinoline sulfate and 8-hydroxyquinoline sulfate are summarized in the tables below for easy comparison.

Table 1: Physical Properties

| Property | Quinoline Sulfate | 8-Hydroxyquinoline Sulfate |

| Appearance | White to grayish-white or light brown crystalline powder.[1] | Pale yellow to yellow crystalline powder.[2] |

| Molecular Formula | C₉H₇N·H₂SO₄ (bisulfate)[1] | (C₉H₇NO)₂·H₂SO₄ |

| Molecular Weight | 227.24 g/mol (bisulfate)[3] | 388.4 g/mol [2] |

| Melting Point | Data unavailable | ~175 °C[2] |

| Boiling Point | Data unavailable | 267 °C at 760 mmHg (of 8-hydroxyquinoline)[2] |

| Solubility | Slightly soluble in water.[1] | >=10 g/100 mL in water at 19 °C; slightly soluble in DMSO and methanol.[2] |

| CAS Number | 530-66-5 (bisulfate)[1] | 134-31-6[2] |

Table 2: Chemical Properties

| Property | Quinoline Sulfate | 8-Hydroxyquinoline Sulfate |

| Acidity | Aqueous solutions are acidic (pH < 7.0).[1] | Aqueous solutions are acidic; a 2% solution has a pH of 3.2.[4] |

| Reactivity | Reacts as an acid to neutralize bases.[1] | Reacts as an acid to neutralize bases.[2] |

| Sensitivity | Sensitive to light.[1] | Data unavailable |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of quinoline sulfate and its derivatives.

Synthesis of Quinoline Sulfate

The formation of quinoline sulfate is a straightforward acid-base reaction. Quinoline, a weak base, reacts with sulfuric acid to form the corresponding salt.[3]

General Protocol:

-

Dissolve quinoline in a suitable organic solvent.

-

Slowly add a stoichiometric amount of concentrated sulfuric acid with stirring. The reaction is exothermic and may require cooling.

-

The quinoline sulfate salt will precipitate from the solution.

-

The precipitate can be collected by filtration, washed with a non-polar solvent to remove any unreacted starting material, and dried.

Synthesis of 8-Hydroxyquinoline Sulfate

8-Hydroxyquinoline is commercially synthesized via the Skraup reaction, followed by sulfation.

Skraup Synthesis of 8-Hydroxyquinoline: This method involves the reaction of o-aminophenol with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent (e.g., o-nitrophenol or arsenic acid).[5]

Protocol Outline:

-

Glycerol is dehydrated by sulfuric acid to form acrolein.

-

o-Aminophenol undergoes a Michael addition to acrolein.

-

The intermediate undergoes acid-catalyzed cyclization.

-

The resulting dihydroquinoline derivative is oxidized to 8-hydroxyquinoline.

Sulfation of 8-Hydroxyquinoline: The synthesized 8-hydroxyquinoline is then reacted with sulfuric acid to form 8-hydroxyquinoline sulfate.

Protocol:

-

Dissolve 8-hydroxyquinoline in a suitable solvent (e.g., ethanol).

-

Slowly add a stoichiometric amount of sulfuric acid while stirring.

-

The 8-hydroxyquinoline sulfate will precipitate.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the analysis and quantification of quinoline sulfate and 8-hydroxyquinoline sulfate.

HPLC Method for Quinoline Sulfate Analysis:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water with a suitable buffer, such as phosphoric acid.

-

Detection: UV detection at an appropriate wavelength.

HPLC Method for 8-Hydroxyquinoline Sulfate Analysis:

-

Column: LiChrosorb RP-18 column.[2]

-

Mobile Phase: Acetonitrile-water (65:35 v/v), with the pH adjusted to 3.05 with phosphoric acid.[2]

-

Detection: UV detection at 240 nm.[4]

Biological Activity and Signaling Pathways

While quinoline itself has limited direct biological applications, its derivatives, particularly 8-hydroxyquinoline and its salts, exhibit a wide range of biological activities.

8-Hydroxyquinoline Sulfate is known for its antimicrobial, antifungal, and chelating properties. Its biological effects are often attributed to its ability to chelate metal ions, which can disrupt essential cellular processes in microorganisms.

More recently, 8-hydroxyquinoline and its derivatives have been investigated for their potential in treating neurodegenerative diseases and cancer. One of the pathways implicated in its neuroprotective effects is the calpain-calpastatin signaling pathway .

Calpains are calcium-dependent proteases that, when overactivated, can lead to cell death. Calpastatin is the endogenous inhibitor of calpains. Studies have shown that 8-hydroxyquinoline derivatives can modulate this pathway, potentially by attenuating the increase in calpain expression under conditions of cellular stress, such as high glucose levels in neuronal cells.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of quinoline sulfate and 8-hydroxyquinoline sulfate. The clear distinction between these two compounds is essential for researchers in the field. While quinoline sulfate serves as a basic salt, 8-hydroxyquinoline sulfate and its parent compound exhibit significant biological activities that warrant further investigation for potential therapeutic applications. The provided experimental protocols and pathway diagrams serve as a valuable resource for scientists working with these molecules.

References

An In-depth Technical Guide to the Mechanisms of Action of Quinoline-Based Compounds in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. While "quinoline sulfate" is not a distinct active pharmaceutical ingredient, numerous quinoline derivatives, often formulated as sulfate (B86663) salts to enhance solubility and stability, exhibit significant biological activity. This technical guide provides a comprehensive overview of the primary mechanisms of action for quinoline-based compounds, focusing on their roles as antimalarial, anticancer, and antibacterial agents. This document details the molecular interactions, signaling pathways, and cellular effects of these compounds, supported by quantitative data and detailed experimental protocols to aid in research and development.

Antimalarial Mechanism of Action

Quinoline-based antimalarials, such as chloroquine (B1663885) and mefloquine (B1676156), are critical in the treatment of malaria. Their primary mechanism of action targets the unique physiology of the Plasmodium parasite during its intraerythrocytic stage.

Inhibition of Hemozoin Biocrystallization

The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[1][2] To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble crystalline form called hemozoin.[2] Quinoline antimalarials disrupt this detoxification process. Chloroquine, a dibasic compound, accumulates to high concentrations in the acidic food vacuole.[1] Here, it binds to heme, preventing its polymerization into hemozoin.[1][2] The resulting buildup of free heme is toxic to the parasite, leading to its death.[1]

Signaling Pathway: Inhibition of Hemozoin Formation

Caption: Quinoline derivatives inhibit hemozoin formation in the parasite's food vacuole.

Alternative Mechanisms

More lipophilic quinolines, such as mefloquine and quinine, do not accumulate in the food vacuole to the same extent as chloroquine and may have alternative or additional sites of action.[1] Research suggests that these compounds may interact with parasite proteins and be transported into the parasite via pathways for phospholipid uptake.[1] Mefloquine has been shown to target the parasite's 80S ribosome, thereby inhibiting protein synthesis.

Quantitative Data: Antimalarial Activity

The following table summarizes the in vitro activity of various quinoline derivatives against Plasmodium falciparum.

| Compound | Strain | IC50 (µg/mL) | Reference |

| Novel Quinoline Derivatives | P. falciparum | 0.014 - 15.87 | [3] |

| Chloroquine | P. falciparum | 0.49 | [3] |

| Quinoline-pyrimidine calixarene | P. falciparum | 0.043 | [4] |

| Quinoline-sulfonamide hybrid | P. falciparum (3D7) | 0.01 - 0.05 µM | [4] |

| Quinoline-sulfonamide hybrid | P. falciparum (K1) | 0.36 - 0.41 µM | [4] |

Experimental Protocol: In Vitro Antimalarial Assay

This protocol is based on the isotopic microtest method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Materials:

-

P. falciparum culture (chloroquine-sensitive or resistant strain)

-

Human erythrocytes (O+)

-

RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, and human serum

-

Test compounds dissolved in DMSO

-

[³H]-hypoxanthine

-

96-well microtiter plates

-

Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

-

Cell harvester and scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

-

Add a synchronized culture of P. falciparum-infected erythrocytes (ring stage, 1% parasitemia, 2.5% hematocrit) to each well.

-

Include positive (no drug) and negative (uninfected erythrocytes) controls.

-

Incubate the plates for 24 hours at 37°C in the specified gas mixture.

-

Add [³H]-hypoxanthine to each well and incubate for a further 18-24 hours.

-

Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Experimental Workflow: In Vitro Antimalarial Assay

Caption: Workflow for determining the in vitro antimalarial activity of quinoline compounds.

Anticancer Mechanism of Action

Quinoline derivatives have emerged as promising anticancer agents with multiple mechanisms of action, including DNA intercalation and inhibition of topoisomerase enzymes.

DNA Intercalation

Certain planar quinoline derivatives can insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Quinoline-based compounds can inhibit the activity of topoisomerase I and II. By stabilizing the enzyme-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks and subsequent cell death.

Signaling Pathway: Topoisomerase Inhibition

Caption: Quinoline derivatives can inhibit topoisomerase, leading to DNA damage and apoptosis.

Quantitative Data: Anticancer Activity

The following table presents the cytotoxic activity of various quinoline derivatives against different human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone derivative (12e) | MGC-803 (Gastric) | 1.38 | [5] |

| Quinoline-chalcone derivative (12e) | HCT-116 (Colon) | 5.34 | [5] |

| Quinoline-chalcone derivative (12e) | MCF-7 (Breast) | 5.21 | [5] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/mL | [6] |

| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [6] |

| Benzo[h]quinoline derivative (6e) | A549 (Lung) | 1.86 - 3.91 | [7] |

Experimental Protocol: Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human topoisomerase I

-

10x Topoisomerase I reaction buffer

-

Test compounds dissolved in DMSO

-

Stop solution (e.g., containing SDS and proteinase K)

-

Agarose (B213101) gel electrophoresis system

-

Ethidium (B1194527) bromide or other DNA stain

Procedure:

-

In a reaction tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

-

Add purified topoisomerase I to initiate the reaction.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

Perform agarose gel electrophoresis to separate the supercoiled and relaxed forms of the DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control (no inhibitor).

Antibacterial Mechanism of Action

Quinoline derivatives, particularly the fluoroquinolones, are a major class of synthetic antibiotics. Their mechanism of action involves the inhibition of bacterial DNA synthesis.

Inhibition of DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV are essential enzymes for DNA replication, recombination, and repair. DNA gyrase introduces negative supercoils into the DNA, while topoisomerase IV is involved in the decatenation of daughter chromosomes after replication. Quinolone antibiotics target the complex of these enzymes with DNA, leading to the stabilization of the cleavage complex and the accumulation of double-strand DNA breaks, which is lethal to the bacteria.

Quantitative Data: Antibacterial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of representative quinoline derivatives against common bacterial pathogens.

| Compound | Bacterium | MIC (µg/mL) | Reference |

| Ciprofloxacin | Escherichia coli | 0.013 - 1 | [8] |

| Ciprofloxacin | Staphylococcus aureus | 0.125 - 8 | [8] |

| Levofloxacin | Escherichia coli | ≤ 0.06 - 2 | [8] |

| Levofloxacin | Staphylococcus aureus | 0.06 - >8.0 | [8] |

| Nalidixic Acid | Escherichia coli | 0.50 - 64 | [8] |

| Novel quinoline derivative (14) | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli | 0.66 - 3.98 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Test bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in a suitable solvent

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare serial twofold dilutions of the quinoline derivatives in CAMHB in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test bacterium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well containing the serially diluted compound with the bacterial suspension.

-

Include positive (bacteria and broth, no antibiotic) and negative (broth only) controls.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.

Logical Relationship: Quinolone Resistance Mechanisms

Caption: Common mechanisms of bacterial resistance to quinolone antibiotics.

Conclusion

Quinoline and its derivatives represent a versatile and powerful class of compounds with diverse and potent biological activities. Their mechanisms of action, ranging from the disruption of parasitic detoxification pathways to the inhibition of essential host-cell and bacterial enzymes, underscore their importance in modern medicine. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the development of new, more effective quinoline-based therapeutics and for overcoming the challenges of drug resistance. This guide serves as a foundational resource for researchers dedicated to advancing the field of drug discovery and development.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives | Semantic Scholar [semanticscholar.org]

Spectroscopic Properties of Quinoline Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of quinoline (B57606) and its sulfate (B86663) salt. Due to the limited availability of specific data for quinoline sulfate, this document focuses on the spectroscopic characteristics of the parent quinoline molecule, with additional context provided for the influence of protonation and the sulfate counter-ion. Furthermore, recognizing the common conflation with the highly fluorescent quinine (B1679958) sulfate, a comparative section on its distinct spectroscopic properties is included. This guide details experimental methodologies for key spectroscopic techniques, presents quantitative data in structured tables, and utilizes graphical representations to illustrate experimental workflows.

Introduction

Quinoline, a heterocyclic aromatic organic compound, forms the core structure of a wide array of synthetic and natural products, many of which exhibit significant biological activity. Its derivatives are integral to the development of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1] Understanding the spectroscopic properties of the quinoline scaffold is crucial for structure elucidation, purity assessment, and the investigation of intermolecular interactions, which are fundamental aspects of drug discovery and development.[1]

This guide explores the spectroscopic characteristics of quinoline, primarily focusing on UV-Visible, Fluorescence, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). While direct and comprehensive spectroscopic data for quinoline sulfate is scarce in publicly available literature, the properties of the quinolinium cation (protonated quinoline), which is the form present in the sulfate salt, are discussed based on the available information for quinoline in acidic media.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of quinoline arises from π → π* transitions within the aromatic system. The spectrum is sensitive to solvent polarity and pH. In acidic solutions, protonation of the nitrogen atom leads to changes in the absorption maxima.

Quantitative Data: UV-Visible Absorption

| Compound | Solvent/Condition | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Quinoline | Ethanol | 226, 276, 313 | - | [2] |

| Quinoline | Water | 225, 275, 312 | - | [2] |

| Quinine Sulfate | 0.05 M H₂SO₄ | ~310, ~349 | 5,700 at 349.0 nm | [3][4] |

| Quinine Sulfate | 0.5 M H₂SO₄ | 349 | 5,700 | [4] |

Experimental Protocol: UV-Visible Spectroscopy

A standardized protocol for obtaining UV-Visible absorption spectra of quinoline derivatives involves the following steps:

-

Sample Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., ethanol, water, or a buffered solution). Perform serial dilutions to obtain a concentration that results in an absorbance reading between 0.1 and 1.0 AU.

-

Instrumentation: Utilize a double-beam UV-Visible spectrophotometer.

-

Blank Correction: Use the solvent as a blank to zero the instrument.

-

Data Acquisition: Record the absorption spectrum over a desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Quinoline itself is weakly fluorescent. However, many of its derivatives, most notably quinine, are strong fluorophores. The fluorescence properties are highly dependent on the molecular structure, solvent, and pH. Quinine sulfate is a well-established fluorescence standard.

Quantitative Data: Fluorescence Emission

| Compound | Solvent/Condition | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| Quinine Sulfate | 0.05 M H₂SO₄ | 310 | ~450 | 0.546 | [3] |

| Quinine Sulfate | 0.5 M H₂SO₄ | 310 | ~450 | 0.546 | [5] |

| Quinine Sulfate | Methanol/H₂SO₄ | - | 449.11 | - | [6] |

| Quinine Sulfate | Various pH buffers | 350 | 450 | pH-dependent | [7] |

Experimental Protocol: Fluorescence Spectroscopy

The following protocol is a general guideline for measuring the fluorescence of quinoline derivatives:

-

Sample Preparation: Prepare a series of dilute solutions of the sample in a suitable solvent (e.g., 0.05 M H₂SO₄ for quinine sulfate). The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3]

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Parameter Setup: Set the excitation wavelength and scan the emission spectrum over a relevant range. For quinine sulfate, an excitation wavelength of 310 nm or 350 nm is commonly used.[3][7]

-

Data Acquisition: Measure the fluorescence intensity as a function of wavelength.

-

Data Correction: Correct the spectra for instrument-specific variations in lamp intensity and detector response.

-

Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., quinine sulfate itself).

Experimental Workflow: Fluorescence Analysis

Caption: Workflow for fluorescence spectroscopy analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of quinoline shows characteristic bands for aromatic C-H stretching, C=C and C=N ring stretching, and out-of-plane C-H bending vibrations. The presence of the sulfate ion in quinoline sulfate would introduce strong absorption bands corresponding to S=O stretching vibrations.

Quantitative Data: FT-IR Peak Assignments for Quinine Sulfate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3734 | O-H stretching | [8] |

| 2962 | Alkyl C-H stretching | [8] |

| 1624 | Alkenes C=C stretching | [8] |

| 1457 | Alkyl C-H deformation | [8] |

| 1381 | Aryl C-N stretching | [8] |

| 1235 | Methoxy C-O stretching | [8] |

| 1156 | Alcoholic O-H deformation | [8] |

| 1077 | Methoxy C-O stretching | [8] |

| 730 | Aryl C-H deformation | [8] |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples with minimal preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for the structural elucidation of quinoline derivatives.[1] Chemical shifts are influenced by the electronic effects of substituents and, in the case of quinoline sulfate, by the protonation of the nitrogen atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignments.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and splitting patterns to elucidate the molecular structure.

Logical Relationship: NMR Data to Structure

Caption: Elucidating molecular structure from NMR data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For quinoline, the molecular ion peak is readily observed. In the case of quinoline sulfate, electrospray ionization (ESI) in positive ion mode would likely show a peak corresponding to the protonated quinoline molecule [M+H]⁺.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and study the fragmentation patterns to confirm the structure.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinine sulfate [omlc.org]

- 4. PhotochemCAD | Quinine sulfate [photochemcad.com]

- 5. Quinine sulfate [omlc.org]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]

- 8. researchgate.net [researchgate.net]

Quinoline Sulfate: A Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of quinoline (B57606) sulfate (B86663). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available data, outlining a detailed experimental protocol for determining solubility, and providing a logical workflow for this process. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with quinoline sulfate.

Introduction to Quinoline Sulfate

Quinoline sulfate is the salt form of quinoline, a heterocyclic aromatic organic compound. The addition of a sulfate group generally influences the compound's polarity and, consequently, its solubility profile. Understanding the solubility of quinoline sulfate in various solvents is crucial for a wide range of applications, including its use as a reagent in chemical synthesis, in the manufacturing of dyes, and as a precursor for other specialty chemicals[1]. Accurate solubility data is fundamental for designing and optimizing experimental conditions, developing formulations, and ensuring the reproducibility of scientific results.

Quantitative Solubility Data

Table 1: Quantitative Solubility of Quinoline Sulfate

| Solvent | Solubility | Temperature | Method |

| Water | 1 - 5 mg/mL | 20°C (68°F) | Not Specified |

Note: The data presented is based on available information and should be confirmed experimentally for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of quinoline sulfate in various solvents. This protocol is based on the widely accepted "shake-flask" method, which is a standard for measuring the equilibrium solubility of a solid in a liquid[2][3].

Materials and Equipment

-

Quinoline sulfate (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone) of analytical grade

-

Analytical balance (accurate to at least 0.1 mg)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of quinoline sulfate to a series of vials, ensuring there is more solid than will dissolve.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Shake the vials for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a preliminary time-to-equilibrium study by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of quinoline sulfate of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of quinoline sulfate in the saturated solution.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the experimental sample.

-

-

Data Analysis:

-

The determined concentration represents the solubility of quinoline sulfate in the specific solvent at the tested temperature.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of quinoline sulfate solubility.

References

The Luminescence of a Heterocycle: A Technical Guide to Quinoline Sulfate as a Fluorescent Compound

This in-depth technical guide explores the discovery, history, and fluorescent properties of quinoline (B57606) sulfate (B86663). Intended for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the core principles governing the fluorescence of this compound, detailed experimental protocols for its characterization, and a historical perspective on its significance in the evolution of fluorescence spectroscopy.

Discovery and Historical Context

The story of quinoline's fluorescence is intrinsically linked to the very origins of the study of this optical phenomenon. While the parent heterocycle, quinoline, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, it was its more complex derivative, quinine (B1679958), that played a pivotal role in the early history of fluorescence.[1]

In 1845, Sir John Herschel first observed a "celestial blue" luminescence from a solution of quinine sulfate when exposed to sunlight.[2] This phenomenon, which he termed "epipolic dispersion," was later investigated in detail by Sir George Gabriel Stokes. In 1852, Stokes published a seminal paper in which he coined the term "fluorescence" and described what is now known as the Stokes Shift – the phenomenon where the emitted light has a longer wavelength than the absorbed light.[2]

While much of the early and contemporary research has focused on quinine sulfate due to its high and stable fluorescence quantum yield, the fundamental fluorescent entity is the protonated quinoline ring system, known as the quinolinium ion. The addition of sulfuric acid to quinoline results in the formation of quinolinium sulfate, and it is the quinolinium cation that is responsible for the observed fluorescence. N-heterocycles like quinoline are weakly fluorescent in their neutral state but can exhibit significantly enhanced fluorescence upon protonation.[3] This is because protonation alters the electronic structure, favoring radiative decay (fluorescence) over non-radiative decay pathways.[3]

The historical development of fluorescent compounds is also intertwined with the work of scientists like Paul Ehrlich, who pioneered the use of synthetic dyes for biological staining in the late 19th century. Ehrlich's work on the selective staining of tissues and microorganisms laid the groundwork for the development of fluorescent probes for biological imaging, a field where quinoline and its derivatives continue to be relevant.

Photophysical Properties of Quinolinium Sulfate

The fluorescence of quinoline sulfate in acidic solution is attributed to the quinolinium cation. The key photophysical parameters are summarized below. It is important to note that while quinine sulfate is a widely used fluorescence standard with a high quantum yield, the quantum yield of the simpler quinolinium sulfate is more modest but still significant, especially upon protonation.

Table 1: Photophysical Properties of Protonated Quinoline (Quinolinium Ion)

| Parameter | Value | Conditions | Reference(s) |

| Excitation Maximum (λex) | ~310-330 nm | Acidic aqueous solution | [3] |

| Emission Maximum (λem) | ~367-416 nm | Acidic aqueous solution | [3] |

| Quantum Yield (ΦF) | Up to 0.27 | In the presence of strong acids | [3] |

| Fluorescence Lifetime (τ) | ~12-13 ns | For 1-methyl-7-amino-quinolinium | [4] |

Note: The fluorescence properties of quinolinium ions are highly dependent on the solvent, pH, and the presence of substituents on the quinoline ring. The data presented here are representative values for the fundamental quinolinium fluorophore. For comparison, quinine sulfate in 0.1 M sulfuric acid has a significantly higher quantum yield of approximately 0.58.[5]

Experimental Protocols

Synthesis of Quinoline Sulfate

Quinoline sulfate can be prepared by the direct reaction of quinoline with sulfuric acid.

Materials:

-

Quinoline

-

Concentrated sulfuric acid

-

Anhydrous diethyl ether

Procedure:

-

In a flask, dissolve quinoline in ethanol.

-

Slowly add a stoichiometric amount of concentrated sulfuric acid to the solution while stirring. The reaction is exothermic and should be cooled in an ice bath.

-

The quinoline sulfate salt will precipitate from the solution.

-

Filter the precipitate and wash with cold anhydrous diethyl ether.

-

Recrystallize the crude product from ethanol to obtain purified quinoline sulfate crystals.

-

Dry the crystals under vacuum.

Caption: Workflow for the synthesis of quinoline sulfate.

Measurement of Fluorescence Spectra

Instrumentation:

-

Spectrofluorometer with an excitation and emission monochromator

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of quinoline sulfate in 0.1 M sulfuric acid.

-

Preparation of Working Solutions: Prepare a series of dilutions of the stock solution in 0.1 M sulfuric acid.

-

Measurement of Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum emission (approximately 370-420 nm).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 250-350 nm).

-

The resulting spectrum will show the wavelengths of light that are most effective at exciting fluorescence.

-

-

Measurement of Emission Spectrum:

-

Set the excitation monochromator to the wavelength of maximum excitation.

-

Scan the emission monochromator over a range of wavelengths (e.g., 350-500 nm).

-

The resulting spectrum will show the distribution of emitted fluorescence intensity.

-

Caption: Experimental workflow for fluorescence spectroscopy.

Application in pH Sensing: A Mechanistic Overview

The fluorescence of the quinolinium ion is highly dependent on pH. In neutral or basic solutions, the quinoline nitrogen is deprotonated, and the compound is weakly fluorescent. In acidic solutions, the nitrogen is protonated to form the quinolinium cation, which exhibits significantly enhanced fluorescence. This "turn-on" fluorescence in response to a decrease in pH allows quinolinium sulfate to function as a simple fluorescent pH indicator.

The underlying mechanism is a shift in the nature of the lowest energy excited state upon protonation. In the neutral quinoline, non-bonding electrons on the nitrogen can lead to non-radiative decay pathways. Protonation lowers the energy of these non-bonding orbitals, making the π-π* transition the lowest energy excited state, which is more likely to decay via fluorescence.[3]

Caption: Protonation-dependent fluorescence of quinoline.

Conclusion

Quinoline sulfate, while often overshadowed by its more famous derivative quinine sulfate, is a fundamentally important fluorescent compound. Its fluorescence, arising from the protonated quinolinium ion, provides a clear and historically significant example of how the chemical environment can modulate the photophysical properties of a molecule. The principles of its pH-dependent fluorescence are foundational to the design of more complex fluorescent probes used in modern chemical and biological research. This guide provides the essential historical context, quantitative data (for the core fluorophore), and detailed experimental protocols for researchers to understand and utilize the fluorescent properties of this classic heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]

- 4. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Quinoline Sulfate Derivatives and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quinoline (B57606) sulfate (B86663) derivatives, focusing on their synthesis, basic properties, and the influence of the sulfate group on their chemical behavior. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

Introduction to Quinoline and its Derivatives

Quinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring.[1][2] This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][3] Quinoline derivatives have found applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][4] The introduction of a sulfate or sulfonic acid group onto the quinoline ring system significantly alters its physicochemical properties, particularly its basicity and solubility, which in turn can modulate its biological activity and pharmacokinetic profile.

Synthesis of Quinoline Sulfate Derivatives

The synthesis of quinoline derivatives can be achieved through various named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[2] The introduction of a sulfonic acid group is typically achieved through electrophilic sulfonation of the quinoline ring.

General Experimental Protocol for Sulfonation of Quinoline

The sulfonation of quinoline primarily yields quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[4] The reaction conditions can be tuned to favor one isomer over the other. A general laboratory-scale procedure is as follows:

Materials:

-

Quinoline

-

Fuming sulfuric acid (oleum)

-

Ice

-

Water

-

Sodium hydroxide (B78521) (for neutralization)

Procedure:

-

In a fume hood, carefully add quinoline dropwise to chilled fuming sulfuric acid with constant stirring. The temperature should be maintained below 10°C.

-

After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 130°C for the preferential formation of the 8-isomer) and maintain for several hours.

-

Allow the mixture to cool to room temperature and then pour it carefully onto crushed ice.

-

Neutralize the resulting solution with a sodium hydroxide solution until the product precipitates.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain the quinoline sulfonic acid.

Synthesis of 8-Hydroxyquinoline-5-sulfonic acid

8-Hydroxyquinoline-5-sulfonic acid is another important derivative. Its synthesis involves the sulfonation of 8-hydroxyquinoline.

dot

Caption: Synthesis of 8-Hydroxyquinoline-5-sulfonic acid.

Basic Properties of Quinoline Sulfate Derivatives

The basicity of quinoline arises from the lone pair of electrons on the nitrogen atom in the pyridine ring. The pKa of quinoline is approximately 4.9, making it a weak base. The introduction of a sulfonic acid group (-SO₃H), a strong electron-withdrawing group, significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity.

Quantitative Data on Basicity

The following table summarizes the pKa values of quinoline and some of its sulfate derivatives. The pKa values refer to the protonation of the quinoline nitrogen, unless otherwise specified.

| Compound | pKa (Quinoline Nitrogen) | pKa (Sulfonic Acid) | Reference(s) |

| Quinoline | 4.9 | - | [5] |

| Quinoline-8-sulfonic acid | 4.13 | < 0 | |

| 8-Hydroxyquinoline-5-sulfonic acid | 3.93 | 0.76 | |

| 5-Aminoquinoline-8-sulfonic acid | 4.58 | - |

Note: The pKa of the sulfonic acid group is very low, indicating that it is a strong acid and exists predominantly in its ionized form (sulfonate, -SO₃⁻) at physiological pH.

Experimental Protocol for pKa Determination

The pKa values of quinoline derivatives can be determined experimentally using various methods, with spectrophotometric titration being a common and accurate technique.

Principle: This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the compound. By measuring the absorbance at a specific wavelength as a function of pH, a titration curve can be generated from which the pKa can be determined.

Materials:

-

Quinoline sulfate derivative

-

A series of buffer solutions with known pH values

-

UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Prepare a stock solution of the quinoline sulfate derivative in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Prepare a series of solutions of the compound in different buffers covering a pH range that brackets the expected pKa.

-

Measure the UV-Vis spectrum of each solution.

-

Select a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which corresponds to the inflection point of the sigmoid curve.

Signaling Pathways and Logical Relationships

Quinoline derivatives are known to interact with various biological targets and signaling pathways. For instance, many quinoline-based drugs targeting kinases exert their effect by inhibiting pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival. The sulfonation of a quinoline derivative can alter its ability to interact with these pathways by changing its solubility, cell permeability, and binding affinity to the target protein.

dot

Caption: Acid-Base Equilibrium of a Quinoline Sulfonic Acid.

Conclusion

Quinoline sulfate derivatives represent a versatile class of compounds with tunable physicochemical properties. The introduction of a sulfonic acid group profoundly impacts the basicity of the quinoline nitrogen, a critical parameter for biological activity. Understanding the synthesis and the structure-property relationships of these derivatives is essential for the rational design of new therapeutic agents. This guide provides a foundational understanding for researchers to explore the potential of quinoline sulfate chemistry in drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uop.edu.pk [uop.edu.pk]

- 5. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Quinoline Sulfate as a Fluorescent Probe in Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and its derivatives are a versatile class of heterocyclic aromatic compounds that have garnered significant interest in biomedical research due to their inherent fluorescent properties and diverse biological activities.[1] These compounds are foundational scaffolds in the development of fluorescent probes for bio-imaging, enabling the visualization and tracking of various cellular processes, ions, and organelles.[1] Quinoline-based probes are valued for their tunable photophysical properties, which can be modulated by substitutions on the quinoline ring, and their sensitivity to the local microenvironment. This document provides detailed application notes and protocols for the use of quinoline sulfate (B86663) as a fluorescent probe in cell imaging. While quinoline sulfate itself is a basic quinoline structure, its properties can be indicative of the broader class of quinoline-based fluorophores. The information presented herein is a synthesis of data from various quinoline derivatives and the closely related quinine (B1679958) sulfate, a well-established fluorescence standard.

Photophysical Properties

The successful application of a fluorescent probe is critically dependent on its photophysical characteristics. The following table summarizes the key photophysical properties of quinine sulfate, which can be used as a reference point for quinoline sulfate. These properties can vary depending on the solvent and local cellular environment.

| Property | Estimated Value | Notes |

| Excitation Maximum (λex) | ~350 nm | In acidic solutions, similar to physiological pH. |

| Emission Maximum (λem) | ~450 nm | Emits in the blue region of the visible spectrum. |

| Stokes Shift | ~100 nm | A large Stokes shift is advantageous for minimizing self-quenching and spectral overlap. |

| Quantum Yield (Φ) | 0.5-0.6 | In sulfuric acid; can be influenced by the cellular environment. |

| Molar Absorptivity (ε) | ~10,000-15,000 M⁻¹cm⁻¹ | |

| Fluorescence Lifetime (τ) | ~19 ns | In sulfuric acid. |

Note: These values are based on quinine sulfate in acidic solution and should be experimentally verified for quinoline sulfate in a physiological buffer for specific cellular imaging applications.

Experimental Protocols

This section provides a generalized protocol for using quinoline sulfate as a fluorescent probe for live-cell imaging. Optimization of parameters such as probe concentration and incubation time is crucial for each specific cell type and experimental setup.

Protocol 1: Live-Cell Staining and Imaging

Objective: To stain live cells with quinoline sulfate for fluorescence microscopy.

Materials:

-

Quinoline sulfate

-

High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-buffered saline (PBS)

-

Cells of interest

-

Glass-bottom dishes or chamber slides

-

Fluorescence microscope (confocal recommended)

Procedure:

-

Reagent Preparation:

-

Stock Solution: Prepare a 10 mM stock solution of quinoline sulfate in DMSO. To ensure complete dissolution, gentle warming or vortexing may be necessary.

-

Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light.

-

-

Cell Culture:

-

Culture cells in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 60-80% confluency at the time of imaging.

-

-

Staining Protocol:

-

Working Solution: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration. A starting concentration range of 1-10 µM is recommended, but this should be optimized.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C.[2] The optimal incubation time should be determined empirically.

-

Washing: After incubation, gently remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove excess probe and reduce background fluorescence.

-

Add fresh, pre-warmed culture medium or imaging buffer to the cells for imaging.

-

-

Fluorescence Microscopy and Image Acquisition:

-

Microscope Setup: Use a fluorescence microscope equipped with appropriate filters for excitation around 350 nm and emission detection around 450 nm. A DAPI filter set may be suitable.

-

Imaging: Acquire images using the lowest possible laser power to minimize phototoxicity and photobleaching.

-

For time-lapse imaging, minimize the frequency of image acquisition.

-

Workflow for Live-Cell Imaging with Quinoline Sulfate

Caption: Experimental workflow for live-cell staining with quinoline sulfate.

Cytotoxicity Assessment

The cytotoxicity of quinoline derivatives can vary significantly depending on the specific substitutions on the quinoline ring and the cell line being tested.[3][4] It is essential to assess the cytotoxicity of quinoline sulfate for the specific cell line and experimental conditions used.

Protocol 2: MTT Assay for Cytotoxicity

Objective: To determine the concentration-dependent cytotoxicity of quinoline sulfate.

Materials:

-

Cells of interest

-

96-well plates

-

Quinoline sulfate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of quinoline sulfate in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cytotoxicity Data for Representative Quinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Sulfanyl Quinoline Analog (5d) | HepG2 (Liver) | 7.10 | [3] |

| MCF-7 (Breast) | 2.48 | [3] | |

| MDA-MB-231 (Breast) | 1.94 | [3] | |

| HeLa (Cervical) | 6.38 | [3] | |

| Sulfonyl Quinoline Derivative (3c) | C-32 (Melanoma) | 21.3 | [3] |

| MDA-MB-231 (Breast) | 24.8 | [3] | |

| A549 (Lung) | 23.5 | [3] | |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | 19.88 µg/mL | [4] |

| U937 | 43.95 µg/mL | [4] |

Note: This table presents data for various quinoline derivatives to provide a general understanding of their cytotoxic potential. The cytotoxicity of quinoline sulfate must be determined experimentally.

Potential Applications and Cellular Localization

The cellular uptake and localization of quinoline derivatives are dependent on their specific chemical structures. Some derivatives have been shown to accumulate in the cytoplasm, while others, particularly those with specific targeting moieties, can localize to organelles such as the nucleus or mitochondria.[5] The fluorescence of quinoline compounds is often sensitive to the polarity of their environment, making them potential probes for studying cellular membranes and lipid-rich structures.

Potential Signaling Pathway Visualization

Quinoline derivatives have been shown to induce apoptosis through the intrinsic pathway in some cancer cell lines.[3] This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. While quinoline sulfate itself has not been directly implicated in this pathway, fluorescently labeled quinoline derivatives could potentially be used to visualize aspects of this process.

Proposed Apoptotic Pathway Induced by Certain Quinoline Derivatives

Caption: Proposed intrinsic apoptotic pathway initiated by some quinoline derivatives.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low/No Fluorescence Signal | - Suboptimal excitation/emission wavelengths- Low probe concentration- Incorrectly stored stock solution | - Experimentally determine the optimal spectral settings.- Increase the probe concentration.- Ensure the stock solution is stored correctly at -20°C and protected from light. |

| High Background Fluorescence | - High probe concentration- Insufficient washing | - Decrease the probe concentration.- Increase the number and duration of wash steps.[2]- Use a serum-free medium or imaging buffer for staining and imaging. |

| Phototoxicity/Photobleaching | - High laser power- Long exposure times | - Reduce laser power to the minimum required for a good signal-to-noise ratio.- Decrease exposure time and/or imaging frequency. |

| Cell Death | - High probe concentration- Prolonged incubation time | - Lower the probe concentration.- Reduce the incubation time.- Confirm the health of the cell culture before the experiment. |

Conclusion

Quinoline sulfate, as a fundamental quinoline structure, holds potential as a fluorescent probe for cell imaging. Its utility is suggested by the broad applications of other quinoline derivatives in visualizing cellular structures and processes. The provided protocols offer a starting point for researchers to explore the use of quinoline sulfate in their specific applications. However, it is imperative to experimentally determine its specific photophysical properties, optimal staining conditions, and cytotoxicity for the cell lines of interest. The versatility of the quinoline scaffold suggests that with further investigation, quinoline sulfate could prove to be a valuable tool for cellular imaging in biological and drug development research.

References

- 1. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

Applications of Quinoline Sulfate in Organic Synthesis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Quinoline (B57606) sulfate (B86663), the salt formed from quinoline and sulfuric acid, serves as a versatile reagent in organic synthesis. Its applications range from its use as a photocatalyst in C-H activation to its crucial role as an in situ generated intermediate in classic named reactions for the synthesis of the quinoline scaffold itself. This document provides detailed application notes and experimental protocols for its use in these contexts.

Application Note 1: Quinoline Sulfate as a Photocatalyst for Aerobic Hydroxylation of Benzene (B151609)

Quinoline sulfate can function as a cost-effective, metal-free photocatalyst for the direct aerobic hydroxylation of benzene to phenol (B47542). In this process, the quinolinium cation ([QuH]⁺) is the catalytically active species. Upon photoexcitation, it facilitates the activation of molecular oxygen and the subsequent hydroxylation of the aromatic ring. This method presents a greener alternative to traditional phenol synthesis routes, which often rely on harsh conditions and metal catalysts.

Quantitative Data: Photocatalytic Hydroxylation of Benzene

| Parameter | Value | Reference |

| Product Yield | 11.3% | [1][2] |

| Catalyst | Quinoline Sulfate (QuH₂SO₄) | [1][2] |

| Oxidant | Aerobic Oxygen | [1] |

| Active Species | Quinolinium Cation ([QuH]⁺) | [1][2] |

Experimental Protocol: Photocatalytic Aerobic Hydroxylation of Benzene

Materials:

-

Quinoline sulfate (QuH₂SO₄)

-

Benzene

-

Acetonitrile (B52724) (MeCN), spectroscopic grade

-

Oxygen (O₂)

-

Photoreactor equipped with a UV lamp

-

Standard glassware for organic synthesis

Procedure:

-

In a quartz reaction vessel, prepare a solution of quinoline sulfate in a mixture of acetonitrile and benzene.

-

Continuously bubble oxygen through the solution for 30 minutes to ensure saturation.

-

Seal the reaction vessel and place it in a photoreactor.

-

Irradiate the reaction mixture with a UV lamp at room temperature with vigorous stirring.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully vent the reaction vessel in a fume hood.

-

The product, phenol, can be isolated and purified using standard techniques such as column chromatography.

Note: The specific concentrations, reaction time, and light source wavelength would need to be optimized for a particular experimental setup, based on the findings that led to the reported 11.3% yield.[1][2]

Logical Workflow for Photocatalytic Hydroxylation

Caption: Workflow for the photocatalytic hydroxylation of benzene using quinoline sulfate.

Application Note 2: In Situ Generation of Quinoline Sulfate in the Skraup Synthesis of Quinolines

The Skraup synthesis is a classic and widely used method for the preparation of quinolines. The reaction involves the condensation of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (commonly nitrobenzene). In this reaction, sulfuric acid plays a dual role: it acts as a dehydrating agent to convert glycerol to acrolein and as an acid to protonate the aniline and the subsequent intermediates, forming quinolinium sulfate in situ. The protonated quinoline species is then liberated upon neutralization during the workup.

The use of ferrous sulfate (FeSO₄) is often employed to moderate the otherwise vigorous and sometimes violent reaction.

Quantitative Data: Representative Skraup Synthesis

| Parameter | Value |

| Reactants | Aniline, Glycerol, Sulfuric Acid, Nitrobenzene (B124822) |

| Moderator | Ferrous Sulfate |

| Product | Quinoline |

| Typical Yield | Varies depending on substrate and conditions |

Experimental Protocol: Skraup Synthesis of Quinoline

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitrobenzene

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Standard glassware for organic synthesis, including a reflux condenser and a setup for steam distillation

Procedure:

-

Caution: This reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a large round-bottom flask, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol while cooling in an ice bath.

-

Add ferrous sulfate heptahydrate to the mixture to moderate the reaction.

-

Slowly and carefully add nitrobenzene to the reaction mixture.

-

Attach a reflux condenser and heat the mixture. The reaction is often initiated by gentle heating and can become self-sustaining. Be prepared to remove the heat source if the reaction becomes too vigorous.

-

Once the initial exothermic reaction subsides, continue to heat the mixture under reflux for several hours to ensure the completion of the reaction.

-

After cooling, dilute the reaction mixture with water and then neutralize it with a sodium hydroxide solution. This step deprotonates the quinolinium sulfate to liberate the free quinoline base.

-

The crude quinoline is then typically purified by steam distillation, followed by extraction and fractional distillation.

Signaling Pathway: Role of Sulfuric Acid in Skraup Synthesis

Caption: The role of sulfuric acid in the in situ formation of quinolinium sulfate during the Skraup synthesis.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Quinine Sulfate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of quinine (B1679958) sulfate (B86663) in pharmaceutical dosage forms and bulk drug substances using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocols outlined below are based on established and validated methods to ensure accuracy, precision, and robustness.

Introduction

Quinine sulfate is a well-established antimalarial agent and is also used for its muscle relaxant properties.[1] Accurate and reliable quantification of quinine sulfate and its related impurities, such as dihydroquinine, is crucial for ensuring the safety and efficacy of pharmaceutical products.[1][2] High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the determination of quinine sulfate due to its high sensitivity, specificity, and resolving power.[3][4] This document details the necessary protocols and quantitative data for the successful implementation of HPLC methods for quinine sulfate analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated HPLC methods for the analysis of quinine sulfate. These values provide a benchmark for method performance and can be used for comparison during method development and validation.

Table 1: Linearity and Range

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |

| Quinine Sulfate | 10 - 50 | 0.998 | [3] |

| Quinine Sulfate | 0.08 - 600.00 | 0.9999 | [5] |

| Dihydroquinine | 48.7 - 193.87 | Not Specified | [2] |

| Hydroxychloroquine Sulphate | 0.1 - 20.0 | Not Specified | [6] |

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Quinine Sulfate | 0.3092 | 0.9371 | [3] |

| Quinine Sulfate | 4.32 | 13.09 | [5] |

| Dihydroquinine | 0.003 mg/mL | Not Specified | [2] |

| Hydroxychloroquine Sulphate | 0.24 | 0.84 | [6] |

Table 3: Accuracy (Recovery)

| Analyte | Recovery (%) | Concentration Levels | Reference |

| Quinine Sulfate | 99.352 | Not Specified | [3] |

| Quinine Sulfate | 99.83 ± 0.92 | Not Specified | [5] |

| Dihydroquinine | 98.9 - 100.3 | 50%, 100%, 200% | [2] |

| Quinine Sulfate | 98 - 102 | Not Specified | [7] |

Experimental Protocols

Below are detailed experimental protocols for the HPLC analysis of quinine sulfate. These methods have been compiled from various sources and represent robust approaches for routine analysis and stability studies.

Method 1: RP-HPLC for Quinine Sulfate and Dihydroquinine Impurity

This method is suitable for the simultaneous determination of quinine sulfate and its primary impurity, dihydroquinine, in pharmaceutical dosage forms.[1][2]

1. Chromatographic Conditions:

-

Column: Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75mm or Zorbax Eclipse plus C18, 5 µm, 4.6 x 100 mm[1][2]

-

Mobile Phase:

-

A: DI Water / 0.1% Trifluoroacetic Acid (TFA)[1]

-

B: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA)[1]

-

Alternative Mobile Phase: Acetonitrile and a buffer of 9.7 g of sodium phosphate (B84403) in 1 liter of water.[2]

-

-

Gradient:

-

0 min: 10% B

-

6 min: 30% B

-

7 min: 10% B[1]

-

-

Run Time: Approximately 15 minutes[2]

2. Standard and Sample Preparation:

-

Stock Solution: Accurately weigh and dissolve 1.0 mg of Quinine Sulfate reference standard in 1 mL of a 50:50 mixture of Mobile Phase A and B.[1]

-

Working Solution: Dilute an aliquot of the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve a final concentration within the linear range.[1]

-

Sample Preparation (Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a specified amount of quinine sulfate and transfer to a suitable volumetric flask.

-

Add the mobile phase, sonicate to dissolve, and dilute to volume.

-

Filter the solution through a 0.45 µm nylon filter before injection.[2]

-

Method 2: Isocratic RP-HPLC for Quinine Sulfate

This method provides a simpler isocratic approach for the determination of quinine sulfate.[3]

1. Chromatographic Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size[3]

-

Mobile Phase: Methanol: Water (30:70 v/v)[3]

-

Flow Rate: 1.0 mL/minute[3]

-

Injection Volume: 20 µL[3]

-

Column Temperature: Ambient[3]

-

Detection: UV at 233 nm[3]

2. Standard and Sample Preparation:

-

Stock Solution: Prepare a stock solution of 1000 µg/mL of quinine sulfate in the mobile phase.[3]

-

Working Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 10-50 µg/mL).[3]

-

Sample Preparation: Prepare the sample solution from the dosage form to obtain a final concentration within the calibration range using the mobile phase as the diluent.[3]

Forced Degradation Studies

To establish the stability-indicating nature of an HPLC method, forced degradation studies are essential. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[5]

Protocol for Forced Degradation:

-

Acid Hydrolysis: Reflux the sample with 0.1 N HCl at 80°C for 1 hour.[5]

-

Base Hydrolysis: Reflux the sample with 0.1 N NaOH at 80°C for 1 hour.[5]

-

Oxidative Degradation: Treat the sample with 30% hydrogen peroxide.[2]

-

Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80°C for 1 week).[5]

-

Photodegradation: Expose the sample to UV light.[2]

Analyze the stressed samples using the developed HPLC method to ensure that all degradation product peaks are well-resolved from the main quinine sulfate peak.

Visualizations

HPLC Analysis Workflow for Quinine Sulfate

The following diagram illustrates the general workflow for the HPLC analysis of quinine sulfate, from sample preparation to data analysis.

References

- 1. Quinine Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]

- 2. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijnrd.org [ijnrd.org]

- 4. benchchem.com [benchchem.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Development and Validation of Reversed-Phase High Performance Liquid Chromatographic Method for Hydroxychloroquine Sulphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Quinoline Sulfate and Its Derivatives as Reagents in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of quinoline (B57606) sulfate (B86663) and its derivatives, primarily 8-hydroxyquinoline (B1678124) (oxine) and its sulfate and sulfonic acid forms, as versatile reagents in analytical chemistry. These compounds are widely employed for the determination of a variety of metal ions and organic compounds through gravimetric, spectrophotometric, fluorometric, and electrochemical techniques.

Gravimetric Analysis

8-Hydroxyquinoline (oxine) is a well-established precipitating agent for a multitude of metal ions. The resulting metal oxinates are typically stable, well-defined crystalline compounds that can be dried to a constant weight. The sulfate and sulfonic acid derivatives of 8-hydroxyquinoline offer enhanced solubility in aqueous solutions, facilitating their use as reagents.[1][2]

Application Note: Gravimetric determination with 8-hydroxyquinoline is a highly accurate and precise classical method for the quantification of metals such as aluminum, magnesium, and manganese in various samples, including alloys and plant materials.[3][4][5][6] The selectivity of the precipitation is highly dependent on the pH of the solution, allowing for the separation of different metal ions by controlling the acidity.[7] For instance, aluminum can be precipitated in an acetic acid-acetate buffer, separating it from beryllium and alkaline earth metals.[3][7]

Objective: To determine the concentration of aluminum in a sample solution by precipitation with 8-hydroxyquinoline.

Reagents:

-

Aluminum sample solution (containing approximately 0.1 g of Al)

-

Distilled water

-

0.1 M Hydrochloric acid (HCl)

-

2% (w/v) 8-hydroxyquinoline solution in 2 M acetic acid

-

2 M Ammonium (B1175870) acetate (B1210297) solution

Procedure:

-

Pipette 10 cm³ of the aluminum sample solution into a 400 cm³ beaker.

-

Add approximately 150 cm³ of distilled water and 1 cm³ of 0.1 M HCl.

-

Warm the solution to 60-70 °C on a hot plate.

-

Add 20 cm³ of the 2% 8-hydroxyquinoline solution.

-

Slowly add 2 M ammonium acetate solution with constant stirring until a precipitate forms.

-

Add an additional 25 cm³ of 2 M ammonium acetate for every 100 cm³ of the total solution volume. The supernatant should be faintly yellow, indicating a slight excess of the reagent.

-

Allow the solution to stand for one hour with occasional stirring to ensure complete precipitation.

-

Filter the precipitate through a pre-weighed, sintered glass crucible (porosity No. 4).

-

Wash the precipitate with cold distilled water until the filtrate is colorless.

-

Dry the crucible containing the precipitate in an oven at 102-120 °C until a constant weight is achieved.